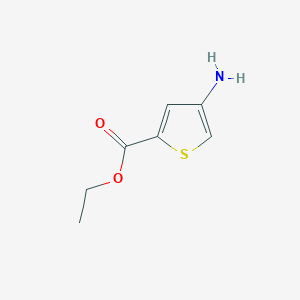

Ethyl 4-aminothiophene-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-aminothiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2S/c1-2-10-7(9)6-3-5(8)4-11-6/h3-4H,2,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJOPRNBFYSIVAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CS1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Functional Group Transformations of Aminothiophene Carboxylates

Reactivity of the Amino Group (–NH₂)

The primary amino group (–NH₂) attached to the thiophene (B33073) ring is a potent nucleophile and a key site for a variety of chemical modifications. Its reactivity allows for the introduction of diverse substituents and the construction of complex molecular architectures, including fused heterocyclic systems.

Acylation and Amidation Reactions

The nucleophilic character of the amino group facilitates its reaction with a range of acylating agents to form stable amide bonds. These reactions are fundamental in modifying the electronic properties of the thiophene system and for building larger molecular frameworks. For instance, aminothiophene derivatives readily undergo condensation with aryl carboxylic acids. nih.gov In a typical procedure, the reaction is carried out in the presence of a peptide coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and a non-nucleophilic base like triethylamine (B128534) (Et₃N) in an aprotic polar solvent such as N,N-Dimethylformamide (DMF). nih.gov

This amidation is exemplified by the reaction of aminothiophene intermediates with various benzoic acid derivatives, demonstrating a robust method for creating thiophene-arylamide structures. nih.gov

| Reactant 1 | Reactant 2 | Reagents | Product Type | Ref |

| Aminothiophene Intermediate | 4-Carbamoylbenzoic Acid | HATU, Et₃N, DMF | N-Aryl Thiophene-amide | nih.gov |

| Aminothiophene Intermediate | Carbamoyl Aromatic Acid | HATU, Et₃N, DMF | N-Aryl Thiophene-amide | nih.gov |

Condensation Reactions for Imine and Heterocycle Formation

The amino group serves as a crucial nucleophile in condensation reactions, particularly for the synthesis of fused heterocyclic systems. A prominent application is the construction of thieno[3,2-d]pyrimidine (B1254671) scaffolds, which are of significant interest in medicinal chemistry. researchgate.netnih.gov These bicyclic structures are typically formed by reacting the aminothiophene carboxylate with a one-carbon electrophile, which acts as the source for the additional atoms needed to form the pyrimidine (B1678525) ring.

A common and straightforward method involves heating the aminothiophene derivative with an excess of formamide (B127407). In this reaction, formamide serves as both the reagent and the solvent, providing the necessary carbon and nitrogen atoms to close the pyrimidine ring. This cyclocondensation reaction leads directly to the formation of thieno[3,2-d]pyrimidin-4(3H)-one derivatives.

| Reactant 1 | Reagent | Conditions | Product | Ref |

| Ethyl 2-aminothiophene-3-carboxylate derivative | Formamide | Reflux | Thienopyrimidinone derivative | nih.gov |

Nitrogen-Centered Electrophilic and Nucleophilic Processes

While the amino group's nucleophilicity is central to its reactivity in acylation and condensation reactions, it can also be transformed to exhibit electrophilic character. This is achieved through diazotization, a process where the primary aromatic amine is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). youtube.com

Arine diazonium salts are valuable synthetic intermediates because the diazonio group (–N₂⁺) is an excellent leaving group (as N₂ gas), facilitating its replacement by a wide variety of nucleophiles. youtube.com This two-step sequence—diazotization followed by nucleophilic substitution—is known as the Sandmeyer reaction when catalyzed by copper(I) salts. wikipedia.orgnih.govorganic-chemistry.org This methodology allows for the introduction of halides (Cl, Br), cyanide (CN), and other groups onto the aromatic ring, which are often difficult to install via direct substitution methods. wikipedia.orgnih.gov A close analogue, ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate, has been shown to undergo Sandmeyer bromination effectively using tert-butyl nitrite and copper(II) bromide. nih.gov This demonstrates the applicability of the diazotization-substitution sequence to amino-substituted heterocyclic carboxylates. nih.gov

| Starting Material | Reagents | Intermediate | Subsequent Reaction | Product | Ref |

| Aryl Amine | NaNO₂, HCl (or other acid) | Aryl Diazonium Salt | Sandmeyer Reaction (e.g., CuBr) | Aryl Bromide | nih.gov |

Transformations of the Ester Moiety (–COOEt)

The ethyl ester group at the C2 position is an electrophilic site that can undergo nucleophilic acyl substitution. This allows for the modification of the carboxyl function, most commonly through hydrolysis to the corresponding carboxylic acid or conversion to other esters via transesterification.

Ester Hydrolysis to Carboxylic Acids

The ethyl ester of 4-aminothiophene-2-carboxylate can be converted to the corresponding 4-aminothiophene-2-carboxylic acid through hydrolysis. This reaction, also known as saponification, is typically carried out under basic conditions. The process involves heating the ester with an aqueous solution of a strong base, such as lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH), often in the presence of a co-solvent like methanol (B129727) or tetrahydrofuran (B95107) to ensure solubility. nih.gov

The reaction proceeds via nucleophilic attack of the hydroxide ion on the ester carbonyl carbon, leading to a tetrahedral intermediate which then collapses to expel the ethoxide leaving group. A final acidification step is required to protonate the resulting carboxylate salt and yield the free carboxylic acid. This transformation is a key step for syntheses where the carboxylic acid is required for subsequent reactions, such as amide bond formation. nih.gov

Transesterification Processes and Alkyl Group Variations

Transesterification is the process of converting one ester into another by exchanging the alkoxy group. For Ethyl 4-aminothiophene-2-carboxylate, this would involve reacting it with a different alcohol (e.g., methanol, propanol) in the presence of an acid or base catalyst to yield the corresponding methyl or propyl ester. masterorganicchemistry.comorganic-chemistry.org

The reaction can be driven by using the desired alcohol as the solvent to shift the equilibrium toward the product. masterorganicchemistry.com Acid-catalyzed transesterification, using catalysts like scandium(III) triflate (Sc(OTf)₃), proceeds by protonating the carbonyl oxygen, which activates the ester toward nucleophilic attack by the new alcohol. organic-chemistry.org Base-catalyzed transesterification typically uses an alkoxide base corresponding to the desired alcohol (e.g., sodium methoxide (B1231860) for conversion to a methyl ester). masterorganicchemistry.com This process allows for the modification of the ester group to alter the compound's physical properties or reactivity in subsequent steps. masterorganicchemistry.comorganic-chemistry.org

Reactivity of the Thiophene Ring System

The chemical behavior of the thiophene ring in Ethyl 4-aminothiophene-2-carboxylate is governed by the interplay of the electron-donating amino group (-NH₂) at the C4 position and the electron-withdrawing ethyl carboxylate group (-COOEt) at the C2 position. This substitution pattern dictates the regioselectivity of various transformations, particularly electrophilic aromatic substitution and metalation reactions.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

The thiophene nucleus is inherently electron-rich and generally undergoes electrophilic aromatic substitution more readily than benzene. The regiochemical outcome of such reactions on substituted thiophenes is determined by the electronic and steric effects of the substituents present.

In Ethyl 4-aminothiophene-2-carboxylate, the 4-amino group is a powerful activating group due to the +M (mesomeric) effect, where the lone pair of electrons on the nitrogen atom can be delocalized into the thiophene ring. This effect significantly increases the electron density at the positions ortho (C3 and C5) and para (no para position available) to it. Conversely, the 2-ethyl carboxylate group is a deactivating group due to its -I (inductive) and -M effects, which withdraw electron density from the ring, primarily from the ortho (C3) and para (C5) positions relative to itself.

The directing effects of these two groups work in concert and opposition to influence the site of electrophilic attack:

Activating Effect of -NH₂: Directs electrophiles to the C3 and C5 positions.

Deactivating Effect of -COOEt: Directs incoming electrophiles to the C4 position (a meta position), but more importantly, deactivates the C3 and C5 positions.

Therefore, electrophilic aromatic substitution on Ethyl 4-aminothiophene-2-carboxylate is strongly predicted to occur selectively at the C5 position. This is consistent with findings for analogous 2-aminothiophene systems. For instance, the Vilsmeier-Haack reaction, a common method for formylation, on N-substituted 2-aminothiophenes generally proceeds at the C5 position. researchgate.net

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution Reactions

Functionalization via Metalation and Subsequent Electrophilic Quenching

An alternative strategy for the regioselective functionalization of the thiophene ring is through metalation, typically lithiation, followed by quenching with an electrophile. This process often relies on Directed ortho-Metalation (DoM), where a substituent on the ring directs a strong base (like an alkyllithium reagent) to deprotonate a specific adjacent position. wikipedia.orgorganic-chemistry.orgbaranlab.org

For Ethyl 4-aminothiophene-2-carboxylate, both the amino and carboxylate groups can potentially act as Directed Metalation Groups (DMGs).

The amino group (or more effectively, a protected derivative like an amide or carbamate) is a powerful DMG, directing lithiation to the C3 and C5 positions.

The carboxylate group can also direct lithiation to the C3 position.

The most acidic proton on the thiophene ring is expected to be at the C5 position. This is because this position is ortho to the strongly electron-donating amino group, which enhances the acidity of adjacent protons, and it is the inherently more reactive α-position of the thiophene ring. Deprotonation with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or a hindered alkyllithium is expected to selectively generate the 5-lithio species. uwindsor.ca The C3 proton is less likely to be abstracted due to potential steric hindrance from the adjacent ester group and less favorable electronics compared to the C5 position.

Once the organolithium intermediate is formed, it can react with a wide array of electrophiles to introduce new functional groups at the C5 position with high regioselectivity. This method provides a powerful tool for synthesizing specifically substituted thiophenes that may be difficult to access through direct electrophilic substitution. nih.gov

Table 2: Potential Functionalizations via Metalation-Electrophilic Quench

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of Ethyl 4-aminothiophene-2-carboxylate, offering precise information about the proton and carbon environments within the molecule.

The ¹H NMR spectrum of Ethyl 4-aminothiophene-2-carboxylate provides distinct signals corresponding to each unique proton in the structure. The spectrum is characterized by signals from the ethyl ester group and the aminothiophene ring. The ethyl group typically presents as a quartet for the methylene (B1212753) (-CH₂) protons, resulting from coupling with the adjacent methyl protons, and a triplet for the terminal methyl (-CH₃) protons. The two protons on the thiophene (B33073) ring are expected to appear as distinct signals in the aromatic region, with their chemical shifts and coupling patterns influenced by the positions of the amino and carboxylate substituents. The amino (-NH₂) protons generally appear as a broad singlet. Detailed ¹H NMR spectral data for this compound have been reported. semanticscholar.org

Table 1: Predicted ¹H NMR Signals for Ethyl 4-aminothiophene-2-carboxylate Specific chemical shift (δ) and coupling constant (J) values are reported in cited literature but are not available in summarized search results.

| Proton Assignment | Expected Multiplicity | Expected Chemical Shift Range (ppm) |

| Thiophene-H (C3-H) | Doublet | ~6.0 - 7.0 |

| Thiophene-H (C5-H) | Doublet | ~7.0 - 8.0 |

| -NH₂ (Amino) | Broad Singlet | Variable |

| -O-CH₂-CH₃ (Methylene) | Quartet (q) | ~4.0 - 4.5 |

| -O-CH₂-CH₃ (Methyl) | Triplet (t) | ~1.0 - 1.5 |

The ¹³C NMR spectrum provides essential information on the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom produces a unique signal. The spectrum for Ethyl 4-aminothiophene-2-carboxylate is expected to show distinct resonances for the carbonyl carbon of the ester, the four unique carbons of the thiophene ring, and the two carbons of the ethyl group. The chemical shifts of the thiophene carbons are diagnostic, reflecting the electronic effects of the sulfur heteroatom and the electron-donating amino group and electron-withdrawing carboxylate group. Complete ¹³C NMR spectral characterization for the compound is available in the scientific literature. semanticscholar.org

Table 2: Predicted ¹³C NMR Signals for Ethyl 4-aminothiophene-2-carboxylate Specific chemical shift (δ) values are reported in cited literature but are not available in summarized search results.

| Carbon Assignment | Expected Chemical Shift Range (ppm) |

| -C =O (Carbonyl) | ~160 - 170 |

| Thiophene-C2 (-COOEt) | ~140 - 150 |

| Thiophene-C3 | ~110 - 125 |

| Thiophene-C4 (-NH₂) | ~150 - 160 |

| Thiophene-C5 | ~115 - 130 |

| -O-C H₂-CH₃ (Methylene) | ~60 - 65 |

| -O-CH₂-C H₃ (Methyl) | ~14 - 18 |

While ¹H and ¹³C NMR are fundamental, advanced techniques like 2D NMR (e.g., COSY, HSQC, HMBC) would be invaluable for unambiguous assignment of all proton and carbon signals through correlation. Variable-temperature NMR could provide insights into dynamic processes, such as restricted rotation around the C-N bond. However, specific studies employing these advanced NMR techniques for the detailed conformational and dynamic analysis of Ethyl 4-aminothiophene-2-carboxylate are not extensively reported in the reviewed literature.

Vibrational Spectroscopy: Infrared (IR) Spectroscopic Analysis of Functional Groups

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in Ethyl 4-aminothiophene-2-carboxylate. The IR spectrum displays characteristic absorption bands corresponding to the vibrations of specific bonds. Key expected absorptions include N-H stretching vibrations for the primary amine, a strong C=O stretching band for the ester carbonyl, C-H stretching from the aromatic ring and the ethyl group, and vibrations characteristic of the thiophene ring (C=C and C-S stretching). Limited reported FT-IR data shows absorption bands at 3091 cm⁻¹ and 2988 cm⁻¹, corresponding to aromatic and aliphatic C-H stretching, respectively.

Table 3: Characteristic IR Absorption Bands for Ethyl 4-aminothiophene-2-carboxylate

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amino (-NH₂) | N-H Symmetric & Asymmetric Stretch | 3300 - 3500 |

| Amino (-NH₂) | N-H Bending (Scissoring) | 1580 - 1650 |

| Ester (-COOEt) | C=O Stretch | 1700 - 1725 |

| Ester (-COOEt) | C-O Stretch | 1150 - 1300 |

| Aromatic C-H | C-H Stretch | ~3100 - 3000 |

| Aliphatic C-H | C-H Stretch | ~2980 - 2850 |

| Thiophene Ring | C=C Stretch | 1500 - 1600 |

| Thiophene Ring | C-S Stretch | 600 - 800 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule's conjugated system. The aminothiophene core, with its lone pairs on nitrogen and sulfur participating in the π-system, is expected to exhibit characteristic absorptions in the UV-Vis range. Detailed experimental studies on the specific electronic transitions and maximum absorption wavelengths (λmax) for Ethyl 4-aminothiophene-2-carboxylate were not found in the searched scientific literature.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is used to determine the molecular weight and to deduce structural information from the fragmentation patterns of the molecule. High-resolution mass spectrometry (HRMS) using techniques such as electrospray ionization time-of-flight (ESI-TOF) has been utilized to confirm the elemental composition of Ethyl 4-aminothiophene-2-carboxylate with high accuracy.

The fragmentation of the molecular ion (M⁺) would be expected to follow predictable pathways for an ethyl ester and an aromatic amine. Key fragmentation events would likely include:

Loss of an ethoxy radical (-•OCH₂CH₃): Resulting in an [M - 45]⁺ ion.

Loss of ethylene (B1197577) (-CH₂=CH₂): Via a McLafferty rearrangement, leading to an [M - 28]⁺ ion.

Decarbonylation: Loss of carbon monoxide (-CO) from fragment ions.

Cleavage of the thiophene ring: Leading to smaller sulfur-containing fragments.

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture

Molecular Structure: The core thiophene ring and its directly attached atoms are typically found to be coplanar. researchgate.net The ethoxycarbonyl group also tends to be nearly coplanar with the thiophene ring, indicating a high degree of conjugation. researchgate.net An important feature observed in related structures is the formation of an intramolecular N—H⋯O hydrogen bond between the amino group and the carbonyl oxygen of the ester. This interaction creates a stable six-membered ring motif known as an S(6) ring. researchgate.net

Supramolecular Architecture: In the solid state, molecules of aminothiophene carboxylates are organized into complex supramolecular networks through various intermolecular interactions. The primary interaction involves hydrogen bonding between the amino group of one molecule and the carbonyl oxygen or the thiophene sulfur atom of a neighboring molecule. researchgate.net For instance, in the crystal structure of Ethyl 2-amino-4-methylthiophene-3-carboxylate, molecules are linked by N—H⋯O hydrogen bonds to form infinite chains. researchgate.netresearchgate.net These chains can be further organized into dimers and larger assemblies through additional N—H⋯S interactions, demonstrating the multifaceted role of the amino and thiophene groups in directing the crystal packing. researchgate.net

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C9H13NO2S | researchgate.net |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P21/c | researchgate.net |

| Unit Cell a (Å) | 7.9487 | researchgate.net |

| Unit Cell b (Å) | 9.8939 | researchgate.net |

| Unit Cell c (Å) | 13.4348 | researchgate.net |

| Unit Cell β (°) | 106.143 | researchgate.net |

| Key Supramolecular Interaction | N—H⋯O hydrogen bonds forming infinite chains | researchgate.net |

Elemental Analysis for Empirical Formula Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a compound. This experimental data is then compared against the theoretically calculated values based on the compound's molecular formula to confirm its elemental composition and purity.

For Ethyl 4-aminothiophene-2-carboxylate, the molecular formula is C₇H₉NO₂S. The calculated elemental composition provides a benchmark for experimental verification. While specific experimental data for the title compound is not detailed in the available literature, analyses of analogous compounds demonstrate the application of this method. For example, the analysis of Methyl-2-amino-4-phenylthiophene-3-carboxylate showed experimental values in close agreement with the calculated percentages, confirming its identity. asianpubs.org

| Element | Calculated (%) | Found (%) (Illustrative Example*) | Reference |

|---|---|---|---|

| Carbon (C) | 49.11 | 61.53 | asianpubs.org |

| Hydrogen (H) | 5.30 | 4.77 | asianpubs.org |

| Nitrogen (N) | 8.18 | 5.96 | asianpubs.org |

| Sulfur (S) | 18.73 | 13.69 | asianpubs.org |

| Oxygen (O) | 18.68 | - |

*Note: "Found (%)" values are for the related compound Methyl-2-amino-4-phenylthiophene-3-carboxylate (C₁₂H₁₁NO₂S) and are provided for illustrative purposes only. asianpubs.org

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis - Differential Thermal Analysis, TGA-DTA)

Thermal analysis techniques are employed to study the physical and chemical properties of a substance as a function of temperature. Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated, providing information on thermal stability and decomposition patterns. Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference, identifying thermal events such as melting, crystallization, and decomposition.

While specific TGA-DTA data for Ethyl 4-aminothiophene-2-carboxylate is not available, the thermal behavior of similar heterocyclic compounds has been investigated. researchgate.net A typical TGA thermogram for a stable crystalline organic compound like this would show a flat baseline at lower temperatures, indicating thermal stability. As the temperature increases, a sharp, single-step weight loss would occur, corresponding to the decomposition of the molecule. The DTA curve would show a sharp endothermic peak corresponding to the melting point of the compound, followed by exothermic peaks at higher temperatures associated with its decomposition. These analyses are crucial for determining the upper-temperature limit for the compound's storage and application.

| Analysis | Parameter | Typical Expected Result |

|---|---|---|

| DTA | Melting Point (Endotherm Peak) | Sharp peak at a specific temperature |

| Decomposition (Exotherm Peak) | Broad peaks at higher temperatures | |

| TGA | Onset of Decomposition (°C) | Temperature at which mass loss begins |

| Mass Loss (%) | Corresponds to decomposition fragments |

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations for Geometrical Optimization and Electronic Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For Ethyl 4-aminothiophene-2-carboxylate, DFT calculations, often using functionals like B3LYP, are instrumental in determining the most stable three-dimensional arrangement of atoms and predicting various electronic properties.

Optimized Bond Lengths and Angles

The geometry of a molecule, defined by its bond lengths and angles, is fundamental to its stability and reactivity. DFT calculations can predict these parameters with high accuracy. For molecules related to Ethyl 4-aminothiophene-2-carboxylate, such as Methyl 3-aminothiophene-2-carboxylate, DFT has been used to determine optimized geometries. mdpi.com In these structures, the thiophene (B33073) ring generally remains planar, with the amino and carboxylate groups also tending to lie in the same plane to maximize conjugation. mdpi.comnih.gov

For a precise understanding of Ethyl 4-aminothiophene-2-carboxylate, DFT calculations would yield specific values for each bond and angle. For instance, the C-S bonds within the thiophene ring are expected to be in the range of 1.71 to 1.74 Å, while C-N and C=O bond lengths would also be determined. mdpi.com The table below illustrates hypothetical, yet representative, optimized geometric parameters for the core thiophene ring structure based on data from analogous compounds.

Table 1: Predicted Optimized Geometrical Parameters for the Thiophene Ring of Ethyl 4-aminothiophene-2-carboxylate

| Parameter | Bond/Angle | Predicted Value (DFT) |

|---|---|---|

| Bond Length | C2-C3 | ~1.38 Å |

| Bond Length | C3-C4 | ~1.42 Å |

| Bond Length | C4-C5 | ~1.39 Å |

| Bond Length | C2-S1 | ~1.74 Å |

| Bond Length | C5-S1 | ~1.72 Å |

| Bond Angle | C5-S1-C2 | ~92.5° |

| Bond Angle | S1-C2-C3 | ~111.0° |

| Bond Angle | C2-C3-C4 | ~113.0° |

| Bond Angle | C3-C4-C5 | ~112.5° |

Note: These values are illustrative and based on structurally similar compounds. Specific calculations for Ethyl 4-aminothiophene-2-carboxylate are required for precise data.

Conformational Analysis

Conformational analysis investigates the different spatial arrangements of a molecule (conformers) that arise from the rotation around single bonds. The orientation of the ethyl ester group relative to the thiophene ring is a key conformational feature of Ethyl 4-aminothiophene-2-carboxylate. The dihedral angle between the plane of the thiophene ring and the ester group determines the degree of planarity and affects the molecule's electronic properties. nih.govnih.gov Computational studies on similar thiophene carboxylates show that a near-coplanar arrangement is often the most stable, as it facilitates electron delocalization between the ring and the substituent. nih.gov A Potential Energy Surface (PES) scan, which calculates the energy of the molecule as a specific dihedral angle is rotated, can identify the lowest energy (most stable) conformers and the energy barriers to rotation.

Electronic Structure and Reactivity Descriptors

The arrangement of electrons within a molecule dictates its reactivity. Computational methods provide several descriptors that help in understanding the electronic structure, charge distribution, and sites susceptible to chemical attack.

Frontier Molecular Orbitals (HOMO-LUMO) Energy Gap Analysis and Charge Transfer

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.net

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com For related aminothiophene derivatives, DFT calculations have shown that both the HOMO and LUMO are often delocalized over the π-system of the thiophene ring and adjacent functional groups. mdpi.com This delocalization facilitates intramolecular charge transfer (ICT) upon electronic excitation. The amino group typically acts as an electron donor, increasing the energy of the HOMO, while the carboxylate group acts as an electron acceptor, lowering the energy of the LUMO. For Methyl 3-aminothiophene-2-carboxylate, the HOMO-LUMO gap has been calculated to be approximately 4.537 eV. mdpi.com

Table 2: Representative Frontier Orbital Energies and Reactivity Descriptors

| Parameter | Description | Typical Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | ~ -6.0 to -5.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | ~ -1.5 to -1.0 |

Note: Values are representative based on similar molecules and would need to be specifically calculated for Ethyl 4-aminothiophene-2-carboxylate.

Molecular Electrostatic Potential (MEP) Surface Analysis for Charge Distribution and Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map plots the electrostatic potential onto the electron density surface. mdpi.com

Different colors on the MEP surface indicate varying electrostatic potentials. Regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack. These areas are usually found around electronegative atoms like oxygen and nitrogen. Conversely, regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack, often located around hydrogen atoms attached to electronegative atoms. mdpi.com For Ethyl 4-aminothiophene-2-carboxylate, the MEP surface would likely show negative potential around the carbonyl oxygen of the ester group and the nitrogen of the amino group, identifying these as sites for electrophilic interaction. Positive potential would be expected around the amine hydrogens. mdpi.com

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Prediction at a Mechanistic Level

Protein-Ligand Interaction Mapping (In Silico)

Extensive searches of scientific literature and computational chemistry databases did not yield specific studies on the in silico protein-ligand interaction mapping for Ethyl 4-aminothiophene-2-carboxylate. While research exists on the molecular docking of structurally related thiophene derivatives, this information is outside the strict scope of this article, which is focused solely on Ethyl 4-aminothiophene-2-carboxylate.

Therefore, at present, there is no publicly available data detailing the specific binding modes, interaction energies, or key amino acid residues involved in the interaction of Ethyl 4-aminothiophene-2-carboxylate with any protein targets. Computational studies, such as molecular docking and molecular dynamics simulations, are crucial for predicting the binding affinity and mechanism of action of a compound with a biological target. The absence of such studies for Ethyl 4-aminothiophene-2-carboxylate indicates a gap in the current scientific understanding of its potential biological activity at a molecular level.

Future computational research would be necessary to elucidate the potential protein targets and map the specific molecular interactions of Ethyl 4-aminothiophene-2-carboxylate. Such studies would provide valuable insights into its pharmacodynamic profile and guide further experimental investigations.

Applications in Complex Organic Molecule Synthesis

Role as a Versatile Synthetic Building Block and Intermediate

Ethyl 4-aminothiophene-2-carboxylate serves as a crucial starting material and intermediate in the synthesis of various heterocyclic compounds. researchgate.netcaymanchem.commedchemexpress.comasischem.com The presence of both a nucleophilic amino group and an electrophilic ester group on the thiophene (B33073) ring allows for a diverse range of chemical transformations. chemimpex.com This dual reactivity enables chemists to construct complex molecular scaffolds through various cyclization and functionalization reactions.

The strategic placement of these functional groups facilitates the synthesis of numerous biologically active molecules. chemimpex.com For instance, it is a key precursor in the development of pharmaceutical agents, particularly those targeting neurological disorders. chemimpex.com Its utility extends to the synthesis of thienopyrimidines, which are known to possess a broad spectrum of pharmacological activities. nih.govnih.gov The inherent reactivity of the aminothiophene core makes it an ideal starting point for creating extensive chemical libraries for drug discovery and development. nih.gov

Construction of Fused Heterocyclic Systems

The ability of Ethyl 4-aminothiophene-2-carboxylate to participate in cyclocondensation reactions makes it an invaluable tool for the synthesis of fused heterocyclic systems. These systems are prevalent in many natural products and pharmacologically active compounds.

Synthesis of Thienopyrimidine Derivatives

One of the most prominent applications of Ethyl 4-aminothiophene-2-carboxylate is in the synthesis of thienopyrimidines. nih.govresearchgate.net These fused heterocyclic systems are of significant interest due to their wide range of biological activities. nih.govencyclopedia.pub The synthesis typically involves the reaction of the aminothiophene with a suitable carbonyl compound or its equivalent.

For example, the cyclocondensation of ethyl aminothiophene-carboxylate with potassium (thio)cyanate in an acidic medium is a straightforward method to produce thienopyrimidin-2,4-dione or 2-thioxo-thienopyrimidin-4-one derivatives. nih.govencyclopedia.pub Similarly, reaction with formamide (B127407) can yield thieno[2,3-d]pyrimidin-4(3H)-one derivatives. nih.gov The versatility of this approach allows for the introduction of various substituents on the pyrimidine (B1678525) ring, leading to a diverse library of thienopyrimidine compounds. nih.govbohrium.com

| Aminothiophene Reactant | Reagent | Product | Reference |

|---|---|---|---|

| Ethyl aminothiophene-carboxylate | Potassium (thio)cyanate / Acid | Thienopyrimidin-2,4-dione or 2-thioxo-thienopyrimidin-4-one | nih.govencyclopedia.pub |

| Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | Formamide | Cycloheptathieno[2,3-d]pyrimidin-4(3H)-one derivative | nih.gov |

| Ethyl 2-amino-4-(1,4-benzodioxan-2-yl)thiophene-3-carboxylate | Hydrazine hydrate | 3-aminothieno[2,3-d]pyrimidin-4(3H)-ones | bohrium.com |

Formation of Thieno[3,4-c]thiolactones, Thieno[2,3-b]pyrroles, and Thieno[2,3-b]pyridines

The reactivity of Ethyl 4-aminothiophene-2-carboxylate extends to the synthesis of other important fused heterocyclic systems. While direct synthesis of Thieno[3,4-c]thiolactones from this specific starting material is less commonly reported, the underlying principles of thiophene chemistry suggest its potential as a precursor.

The synthesis of Thieno[2,3-b]pyrroles can be achieved through various strategies, often involving the construction of the pyrrole (B145914) ring onto the thiophene core. researchgate.net This can be accomplished by reacting the aminothiophene with appropriate dicarbonyl compounds or their equivalents, leading to the formation of the fused pyrrole ring. researchgate.net

Furthermore, Thieno[2,3-b]pyridines are readily accessible from aminothiophene precursors. nih.govmdpi.com A common method involves the reaction of an aminothiophene with a 1,3-dicarbonyl compound or a related synthon, which leads to the formation of the fused pyridine (B92270) ring. researchgate.net For example, the reaction of ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate with various reagents can lead to a range of functionalized thieno[2,3-b]pyridines. researchgate.net

Preparation of Thieno[3,2-b]thiophenes and Related Ring Systems

Ethyl 4-aminothiophene-2-carboxylate and its derivatives are instrumental in the synthesis of Thieno[3,2-b]thiophenes . These compounds are of interest for their applications in materials science, particularly in organic electronics. mdpi.comresearchgate.net The synthesis often involves a cyclization reaction where a sulfur-containing side chain is introduced at the 3-position of the thiophene ring, followed by an intramolecular condensation to form the second thiophene ring. mdpi.comresearchgate.net

A notable strategy involves the nucleophilic aromatic substitution of a nitro group on a thiophene ring with a thiolate, followed by a Dieckmann condensation to construct the fused thieno[3,2-b]thiophene (B52689) core. mdpi.comresearchgate.net

Annulation Reactions for Polycyclic Thiophenes

Annulation reactions involving aminothiophene derivatives provide a powerful tool for the construction of polycyclic thiophene systems. These reactions, which involve the formation of a new ring fused to the initial thiophene ring, are crucial for synthesizing complex aromatic structures.

Palladium-catalyzed cross-coupling reactions, such as the Stille and Suzuki reactions, are widely employed for the synthesis of polycyclic thiophenes, including terthiophenes. nih.gov While not a direct annulation of Ethyl 4-aminothiophene-2-carboxylate itself, its derivatives can be functionalized to participate in these coupling reactions, thereby enabling the construction of larger, conjugated systems. nih.gov

Derivatization for Chemical Library Development and Scaffold Diversity

The inherent reactivity of Ethyl 4-aminothiophene-2-carboxylate makes it an excellent starting point for the development of chemical libraries and the generation of scaffold diversity. The amino and ester functionalities provide convenient handles for a wide range of chemical modifications.

The amino group can be acylated, alkylated, or converted into other functional groups, while the ester can be hydrolyzed, reduced, or converted into amides. These transformations allow for the systematic variation of substituents around the thiophene core, leading to a large number of diverse molecules. This approach is particularly valuable in medicinal chemistry, where the exploration of a broad chemical space is essential for identifying new drug candidates. nih.gov The ability to readily generate a library of compounds from a common starting material like Ethyl 4-aminothiophene-2-carboxylate significantly accelerates the drug discovery process.

| Functional Group | Reaction Type | Potential Products |

|---|---|---|

| Amino Group (-NH2) | Acylation | Amides |

| Alkylation | Secondary and Tertiary Amines | |

| Diazotization | Azo compounds, Halogenated thiophenes | |

| Ester Group (-COOEt) | Hydrolysis | Carboxylic Acid |

| Reduction | Alcohol | |

| Amidation | Amides |

Q & A

Q. What are the standard characterization techniques for Ethyl 4-aminothiophene-2-carboxylate?

- Methodological Answer: Characterization typically involves nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm molecular structure, infrared (IR) spectroscopy for functional group identification (e.g., ester and amine groups), and mass spectrometry (MS) for molecular weight verification. High-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) can assess purity. For crystalline samples, X-ray diffraction (XRD) using SHELX software (e.g., SHELXL for refinement) provides structural confirmation . Safety protocols during characterization (e.g., handling hygroscopic samples) should align with SDS guidelines .

Q. What safety precautions are necessary when handling Ethyl 4-aminothiophene-2-carboxylate?

- Methodological Answer: The compound is classified as a skin and eye irritant (Category 2/2A) and may cause respiratory toxicity. Use personal protective equipment (PPE) including nitrile gloves, safety goggles, and lab coats. Work in a fume hood to avoid inhalation. For spills, avoid dry sweeping; use inert absorbents like vermiculite and dispose of waste as hazardous organic material. Store in a cool, dry place away from incompatible substances (e.g., strong oxidizers) .

Q. What are common synthetic routes for Ethyl 4-aminothiophene-2-carboxylate?

- Methodological Answer: A typical synthesis involves cyclocondensation of ethyl cyanoacetate with sulfur and a nitrile source under acidic conditions. For example, reacting ethyl 2-cyanoacetate with elemental sulfur and ammonium acetate in ethanol under reflux yields the thiophene core. Subsequent amination at the 4-position can be achieved via nucleophilic substitution or catalytic hydrogenation . Yields depend on solvent choice (e.g., DMF vs. ethanol) and catalyst loading (e.g., Pd/C for hydrogenation) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

- Methodological Answer: Use design of experiments (DoE) to evaluate variables such as temperature, solvent polarity, and catalyst concentration. For instance, microwave-assisted synthesis reduces reaction time and improves yield compared to traditional reflux. Kinetic studies (e.g., monitoring via HPLC) identify rate-limiting steps. In one protocol, replacing ethanol with DMF increased yields from 60% to 85% by enhancing intermediate solubility . Post-synthetic purification via column chromatography (silica gel, hexane/ethyl acetate gradient) further refines product quality .

Q. How to resolve contradictions in spectroscopic data analysis (e.g., unexpected NMR peaks)?

- Methodological Answer: Contradictions may arise from tautomerism, impurities, or solvent interactions. For example, the amine group in Ethyl 4-aminothiophene-2-carboxylate can exhibit proton exchange broadening in DMSO-d₆. Use deuterated chloroform (CDCl₃) for sharper peaks. If unexpected signals persist, perform 2D NMR (e.g., HSQC, HMBC) to assign connectivity. Computational NMR prediction tools (e.g., DFT-based Gaussian) can simulate spectra for comparison . Cross-validate with IR and MS data to rule out byproducts .

Q. What computational methods are used to study the reactivity of Ethyl 4-aminothiophene-2-carboxylate?

- Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) predict electrophilic/nucleophilic sites via Fukui functions. Molecular electrostatic potential (MESP) maps identify regions prone to attack (e.g., the electron-rich thiophene ring). For reaction mechanisms, transition state modeling (e.g., using Gaussian or ORCA) evaluates activation energies. Solvent effects are incorporated via polarizable continuum models (PCM). These methods align with Pearson’s Hard-Soft Acid-Base (HSAB) principle to rationalize regioselectivity .

Q. How to address discrepancies in crystallographic data refinement?

- Methodological Answer: Discrepancies may arise from twinning, disorder, or poor crystal quality. Use SHELXL for refinement, employing restraints for disordered moieties (e.g., ethyl groups). Validate with R-factor convergence (<5%) and CheckCIF/PLATON for structural integrity. If twinning is suspected (e.g., non-integer Miller indices), apply TWIN/BASF commands. High-resolution data (≤0.8 Å) improves accuracy, but synchrotron sources may be required for challenging cases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.